OPB-31121
Description
Overview of STAT3 in Cellular Homeostasis and Biological Processes
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial cytoplasmic transcription factor that plays a significant role in a multitude of biological functions. bmbreports.orgnih.gov In response to various extracellular signals such as cytokines and growth factors, STAT3 is activated through phosphorylation. wikipedia.org This activation prompts STAT3 to form dimers, which then move to the cell nucleus to regulate the expression of specific genes. acs.orgencyclopedia.pub This process is fundamental to many cellular activities, including cell growth, proliferation, differentiation, and apoptosis (programmed cell death). wikipedia.orgnih.govnih.gov
The activation of STAT3 is typically a temporary and tightly controlled event in normal tissues. nih.gov This precise regulation is essential for maintaining cellular balance and ensuring normal physiological functions. nih.gov For instance, STAT3 is involved in immune responses, inflammation, wound healing, and the maintenance of stem cell pluripotency. encyclopedia.pub It also plays a role in metabolic processes and is vital for the proper function of various organs. encyclopedia.pubuniprot.org The transient nature of STAT3 activation ensures that gene expression is modulated only when needed, preventing uncontrolled cellular activities. nih.govacs.org
Mechanisms of Aberrant STAT3 Activation in Neoplastic Transformation
In contrast to its transient activation in normal cells, STAT3 is often found to be persistently or constitutively activated in a wide array of human cancers, including both solid tumors and hematological malignancies. bmbreports.orgnih.govmdpi.com This aberrant activation is a key driver of neoplastic transformation and tumor progression. bmbreports.orgnih.gov It is estimated that approximately 70% of human solid tumors exhibit constitutively active STAT3. acs.orgmdpi.com
The persistent activation of STAT3 in cancer can be attributed to several mechanisms. A primary cause is the dysregulation of upstream signaling molecules, such as receptor tyrosine kinases (e.g., EGFR) and non-receptor tyrosine kinases (e.g., Src), as well as cytokine receptors associated with Janus kinases (JAKs). scientificarchives.comspandidos-publications.com Overexpression of ligands for these receptors or mutations in the kinases themselves can lead to a continuous stream of signals that keep STAT3 in an activated state. nih.govspandidos-publications.com This sustained activation leads to the continuous transcription of genes that promote cell proliferation, survival, and invasion, while inhibiting apoptosis. mdpi.commdpi.com Furthermore, activated STAT3 contributes to the creation of an immunosuppressive tumor microenvironment, helping cancer cells evade the immune system. bmbreports.orgnih.gov
Rationale for Targeting STAT3 in Preclinical Oncology Research
The critical role of persistently activated STAT3 in virtually all stages of tumor development makes it a highly attractive target for cancer therapy. researchgate.net Unlike in cancer cells, STAT3 activation in normal cells is fleeting, suggesting that inhibiting STAT3 could selectively target tumor cells while having minimal effects on normal tissues. scientificarchives.com This provides a therapeutic window for the development of STAT3-targeted drugs. nih.gov
Inhibition of STAT3 has been shown to disrupt multiple oncogenic pathways simultaneously. mdpi.com By blocking STAT3, it is possible to suppress the expression of genes involved in cell survival (e.g., Bcl-2, survivin), proliferation (e.g., c-Myc, cyclin D1), angiogenesis (e.g., VEGF), and invasion (e.g., matrix metalloproteinases). scientificarchives.commdpi.com Moreover, targeting STAT3 can help to reverse the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of immunotherapies. bmbreports.orgnih.gov The multifaceted role of STAT3 in promoting cancer growth and survival provides a strong rationale for its investigation as a therapeutic target in preclinical oncology research. bmbreports.org
Evolution of STAT3 Inhibitor Development and the Emergence of Small Molecules
The recognition of STAT3 as a key oncogenic driver has spurred significant efforts in the development of inhibitors. acs.org Early strategies focused on indirect inhibition by targeting upstream kinases like JAKs. researchgate.net While some of these inhibitors have shown clinical promise, the focus has increasingly shifted towards the development of direct STAT3 inhibitors to achieve greater specificity and potentially fewer off-target effects. acs.org
The development of direct STAT3 inhibitors has explored various approaches, including targeting different functional domains of the STAT3 protein. acs.org The Src Homology 2 (SH2) domain, which is crucial for STAT3 dimerization and activation, has been a primary target for many small molecule inhibitors. scientificarchives.comoncotarget.com Other strategies have aimed to block the DNA-binding domain or the N-terminal domain to prevent STAT3 from regulating gene expression. nih.govaacrjournals.org
Among the small molecule inhibitors that have emerged, OPB-31121 garnered attention as a novel compound. Identified from a library of antifibrotic agents, this compound was found to inhibit STAT3 signaling. researchgate.net Preclinical studies demonstrated its ability to suppress the growth of various cancer cell lines, particularly those with constitutively active STAT3. ashpublications.org Notably, one of the proposed mechanisms of action for this compound is the direct inhibition of STAT3 phosphorylation, without affecting upstream kinases like JAK2. ashpublications.org This unique characteristic positioned this compound as a promising candidate for further investigation in clinical settings. core.ac.uk
Research Findings on this compound
| Study Type | Cancer Model | Key Findings | Reference |
| Preclinical | Gastric Cancer Cells | Potent growth inhibition; synergistic activity with chemotherapy. | |
| Preclinical | Hematopoietic Malignancy Cell Lines | Strong growth suppressive effect, especially in cells with JAK2 or FLT3 mutations. | ashpublications.org |
| Preclinical | Leukemia Model (Mice) | Significant growth suppression of various leukemia subtypes. | ashpublications.org |
| Preclinical | Prostate Cancer Cells | Potent inhibitor of proliferation and clonogenicity. | nih.gov |
| Phase I Clinical Trial | Advanced Solid Tumors | Demonstrated feasibility of STAT3 inhibition; preliminary antitumor activity observed. | nih.gov |
| Phase I Clinical Trial | Advanced Hepatocellular Carcinoma | Well-tolerated at the recommended dose; showed signs of disease stabilization. | ascopubs.org |
| Phase I Clinical Trial | Advanced Solid Tumors | Unfavorable pharmacokinetic profile and no objective responses observed. | nih.gov |
Properties
Appearance |
Solid powder |
|---|---|
Purity |
> 98% |
Synonyms |
OPB31121; OPB-31121; OPB 31121; ; NONE |
Origin of Product |
United States |
Molecular Mechanism of Action of Opb 31121
Direct Inhibition of STAT3 Phosphorylation
OPB-31121 effectively suppresses the phosphorylation of STAT3 at two critical residues, which is essential for its activation and function as a transcription factor. core.ac.ukmdpi.com This inhibition occurs without a significant effect on the activity of upstream kinases such as JAK2, suggesting a direct interaction with the STAT3 protein itself. ashpublications.org
Impact on Tyrosine Phosphorylation at Y705
A crucial step in the canonical activation of STAT3 is the phosphorylation of the tyrosine residue at position 705 (Y705). mdpi.com This event, typically mediated by JAKs upon cytokine or growth factor stimulation, leads to STAT3 dimerization, nuclear translocation, and DNA binding. mdpi.comunimi.it
Research has demonstrated that this compound potently inhibits the phosphorylation of STAT3 at the Y705 residue. snu.ac.krcore.ac.uk Studies in gastric cancer cell lines showed that this compound inhibited Y705 phosphorylation in a dose- and time-dependent manner. snu.ac.kr This inhibitory action disrupts the canonical STAT3 signaling pathway, preventing the transcription of target genes involved in cell proliferation and survival. snu.ac.krashpublications.org The potency of this compound in inhibiting pY705 is significantly higher than other STAT3 inhibitors, with effects seen at much lower concentrations. core.ac.uk
Influence on Serine Phosphorylation at S727
In addition to tyrosine phosphorylation, the phosphorylation of serine at position 727 (S727) is another important post-translational modification that modulates STAT3's function, particularly its transcriptional activity and role in mitochondria. mdpi.comacs.org
This compound has been shown to effectively reduce the phosphorylation of STAT3 at S727 as well. core.ac.ukmdpi.com In cellular assays, this compound acted on both pY705 and pS727 within a few hours of incubation. core.ac.uk This dual inhibition of both key phosphorylation sites is a notable characteristic of this compound's mechanism. core.ac.ukresearchgate.net The ability to concomitantly block both Y705 and S727 phosphorylation contributes to its potent anti-proliferative effects in cancer cells. core.ac.uk
Selective Interaction with the STAT3 SH2 Domain
The Src Homology 2 (SH2) domain is a highly conserved and critical region of the STAT3 protein. researchgate.netspandidos-publications.com It is essential for the binding of STAT3 to phosphorylated receptors and for the reciprocal interactions required for dimerization following Y705 phosphorylation. unimi.itacs.org this compound exerts its inhibitory effects by directly binding to this crucial domain. core.ac.uksigmaaldrich.com
Identification of the Unique this compound Binding Pocket
Computational and experimental studies have revealed that this compound binds with high affinity to the SH2 domain of STAT3. core.ac.uksigmaaldrich.comresearchgate.net A defining feature of this interaction is that this compound occupies a binding pocket that is distinct from those used by other known STAT3 inhibitors. core.ac.uksigmaaldrich.comscientificarchives.com In silico analysis showed that the interaction surface for this compound on the STAT3 SH2 domain does not overlap with the binding sites of other inhibitors. core.ac.ukgenscript.com This unique binding mode may account for its high affinity and potency. core.ac.uksigmaaldrich.com
Isothermal titration calorimetry (ITC) experiments confirmed the high-affinity binding, yielding an experimental dissociation constant (Kd) of 10 nM. This affinity is substantially stronger—by two to three orders of magnitude—than that of other STAT3 inhibitors tested under the same conditions. core.ac.ukgenscript.com Site-directed mutagenesis studies further validated the specific binding site, as mutations of critical residues (S636A and V637A) within the identified pocket abrogated the binding of this compound but not other inhibitors. mdpi.com
| Compound | Experimental Dissociation Constant (Kd) |
|---|---|
| This compound | 10 nM core.ac.uksigmaaldrich.com |
| S3I-201 | 8 µM core.ac.uk |
Computational Modeling and Simulation of this compound-STAT3 Interactions
Computational approaches have been instrumental in elucidating the precise molecular interactions between this compound and the STAT3 protein. core.ac.ukmdpi.com
Molecular docking and molecular dynamics simulations were employed to investigate the binding of this compound to the STAT3 SH2 domain. core.ac.uksigmaaldrich.comscientificarchives.com These in silico studies predicted that this compound interacts with a distinct pocket within the SH2 domain with remarkably high affinity. core.ac.uk The computational predictions highlighted specific amino acid residues critical for the interaction. Free energy calculations suggested that residues Serine 636 (S636) and Valine 637 (V637) are particularly important for the binding of this compound. mdpi.com These computational findings were subsequently validated by experimental data, including in vitro binding assays and site-directed mutagenesis, confirming the accuracy of the molecular docking analyses in identifying the specific and unique binding site of this compound. core.ac.ukmdpi.com
| Analysis Type | Key Finding | Validation |
|---|---|---|
| Molecular Docking & MDS | Identified a unique, high-affinity binding pocket for this compound on the STAT3 SH2 domain. core.ac.ukscientificarchives.com | Confirmed by ITC binding assays and site-directed mutagenesis. core.ac.uk |
| Free Energy Calculations | Predicted critical residues for binding: S636 and V637. mdpi.com | Mutagenesis of S636 and V637 abrogated this compound binding. mdpi.com |
Molecular Dynamics Simulations and Free Energy Calculations
Computational approaches, including molecular dynamics (MD) simulations and free energy calculations, have been instrumental in elucidating the binding mode of this compound to the STAT3 SH2 domain. genscript.comcore.ac.ukmdpi.com These simulations revealed that this compound interacts with a specific and unique pocket within the SH2 domain. core.ac.uk
Free energy calculations have provided quantitative estimates of the binding affinity. The calculated IC50 value for this compound was in the low nanomolar range (approximately 18 nM), which is significantly lower—by two to three orders of magnitude—than the IC50 values estimated for other STAT3 inhibitors. core.ac.uk A per-residue deconvolution analysis of the binding free energy identified the key amino acid residues crucial for the high-affinity interaction. core.ac.uk The analysis highlighted two primary clusters of interacting residues: Region 1, spanning from Q635 to E638, and Region 2, from T714 to T717. core.ac.uk Additional stabilizing interactions were observed with residues W623, K626, I659, and V667. core.ac.uk These in silico findings underscore the unique binding signature of this compound compared to other STAT3 inhibitors. core.ac.uk
Table 1: In Silico Analysis of this compound Binding to STAT3 SH2 Domain
| Parameter | Value |
|---|---|
| Calculated IC50 | ~18 nM |
| Key Interacting Residues (Region 1) | Q635, S636, V637, E638 |
| Key Interacting Residues (Region 2) | T714, T715, T716, T717 |
| Other Stabilizing Residues | W623, K626, I659, V667 |
Data sourced from per-residue deconvolution analysis of free energy of binding. core.ac.uk
Biophysical Characterization of Binding Affinity
The computational predictions regarding this compound's high binding affinity have been experimentally validated through biophysical techniques. nih.govcore.ac.uk
Isothermal Titration Calorimetry (ITC) Studies
Isothermal titration calorimetry (ITC) experiments have been pivotal in confirming the direct and high-affinity binding of this compound to the STAT3 SH2 domain. nih.govcore.ac.uk These studies, conducted with recombinant GST-tagged STAT3 SH2 domain, yielded an experimental dissociation constant (Kd) of 10 nM for this compound. genscript.comnih.govcore.ac.uk This experimentally determined value is in strong agreement with the in silico predictions and confirms the remarkable affinity of this compound for its target. core.ac.uk For comparison, the Kd for another STAT3 inhibitor, S3I-201, was found to be 8 µM under the same experimental conditions, highlighting the superior binding affinity of this compound. nih.govcore.ac.uk
In Vitro Binding Assays
In vitro binding assays have further corroborated the high-affinity interaction between this compound and STAT3. genscript.comresearchgate.netcore.ac.uk Competition experiments have demonstrated that the binding of this compound is not affected by the presence of other STAT3 inhibitors, such as S3I-201, confirming that they occupy distinct and non-overlapping binding pockets on the STAT3 SH2 domain. core.ac.uk These findings are consistent across multiple studies, reinforcing the unique binding mechanism of this compound. genscript.comresearchgate.netsigmaaldrich.com The potent binding affinity observed in these assays aligns with the compound's efficacy in cellular and functional assays. core.ac.uk
Table 2: Comparative Binding Affinities of STAT3 Inhibitors
| Compound | Experimental Kd (ITC) |
|---|---|
| This compound | 10 nM |
| S3I-201 | 8 µM |
Data obtained from Isothermal Titration Calorimetry studies. nih.govcore.ac.uk
Site-Directed Mutagenesis to Elucidate Critical Residues for this compound Binding (e.g., S636, V637)
To pinpoint the specific amino acid residues essential for the interaction, site-directed mutagenesis studies have been performed. nih.govresearchgate.netcore.ac.uk Based on the binding energy deconvolution analysis, residues S636 and V637 were selected for mutagenesis to alanine (B10760859) (S636A and V637A). core.ac.uk
In silico alanine scanning mutagenesis predicted that mutating either S636 or V637 to alanine would disrupt the positioning of this compound in the binding pocket and significantly reduce its binding affinity. nih.govcore.ac.uk This was predicted to cause a dramatic increase in the estimated IC50 values to 5 µM for S636A and 1.1 µM for V637A, from a baseline of 18 nM for the wild-type protein. nih.gov
These computational predictions were validated by in vitro experiments. core.ac.ukpnas.org ITC analysis with the mutant proteins confirmed that the binding of this compound was substantially reduced. pnas.org Specifically, OPB-51602, a structurally similar inhibitor that binds to a partially overlapping site, did not bind to the S636A and V637A mutants. pnas.org Conversely, the binding of S3I-201 was not significantly affected by these mutations, providing further evidence that it binds to a different site. nih.govcore.ac.ukmdpi.com These mutagenesis studies have been crucial in confirming the specific binding site of this compound and the critical role of residues S636 and V637 in this high-affinity interaction. nih.govcore.ac.ukmdpi.com
Table 3: Impact of STAT3 SH2 Domain Mutations on Inhibitor Binding Affinity (In Silico)
| Mutation | Predicted IC50 for this compound | Effect on S3I-201 Binding |
|---|---|---|
| Wild-Type | ~18 nM | - |
| S636A | 5 µM | No significant effect |
| V637A | 1.1 µM | No significant effect |
Data derived from in silico alanine scanning mutagenesis. nih.govcore.ac.uk
Functional Consequences of this compound on STAT3 Pathway Dynamics
The high-affinity binding of this compound to the STAT3 SH2 domain translates into significant functional consequences for the STAT3 signaling pathway. spandidos-publications.com
Disruption of STAT3 Dimerization
A critical step in the activation of the STAT3 pathway is the dimerization of STAT3 monomers, which is a prerequisite for their nuclear translocation and subsequent regulation of gene expression. nih.govspandidos-publications.com The SH2 domain plays a pivotal role in this dimerization process. nih.gov By binding to a unique pocket within the SH2 domain, this compound effectively prevents STAT3 dimerization. researchgate.net This disruption of dimerization is a key mechanism through which this compound inhibits STAT3 signaling. spandidos-publications.com Consequently, the downstream functions of STAT3, including the transcription of genes involved in cell proliferation and survival, are inhibited. spandidos-publications.com
Inhibition of STAT3 Nuclear Translocation
The translocation of activated STAT3 from the cytoplasm into the nucleus is a prerequisite for its function as a transcription factor. This process is typically dependent on the phosphorylation-induced dimerization of STAT3. ashpublications.org While inhibition of the SH2 domain is generally expected to block dimerization and consequently prevent nuclear translocation, the specific action of this compound presents a nuanced scenario. spandidos-publications.com
Research indicates that this compound's primary mechanism is the direct inhibition of STAT3 phosphorylation. ashpublications.org One study reported that this compound did not inhibit the dimerization or nuclear translocation of STAT3 after it had already been phosphorylated. ashpublications.org This suggests that the compound's effect on nuclear translocation is an indirect consequence of preventing the initial activation step (phosphorylation), rather than a direct blockade of the nuclear import machinery or the translocation of already-activated STAT3 dimers. By preventing STAT3 from becoming phosphorylated, this compound effectively ensures that STAT3 remains in an inactive, monomeric state in the cytoplasm, thereby precluding its nuclear entry and access to target gene promoters.
Abrogation of STAT3 DNA Binding Activity
The ultimate function of STAT3 as a transcription factor is to bind to specific DNA sequences in the promoter regions of its target genes. ashpublications.org This DNA binding activity is strictly dependent on the prior activation of STAT3, specifically its phosphorylation and subsequent dimerization.
This compound effectively abrogates the DNA binding activity of STAT3. mdpi.com Preclinical studies have consistently shown that treatment with this compound leads to a reduction in STAT3's ability to bind to DNA. mdpi.comresearchgate.net This is a direct result of its primary mechanism of action: the inhibition of STAT3 phosphorylation. medkoo.com By preventing the phosphorylation of the Y705 residue, this compound blocks the formation of active STAT3 dimers. spandidos-publications.com Without dimerization, the protein cannot adopt the correct conformation required to recognize and bind to its specific DNA response elements, thus halting the transcription of genes that drive tumor progression.
Modulation of STAT3-Regulated Gene Expression and Downstream Effectors
By preventing STAT3 from binding to DNA, this compound effectively modulates the expression of a suite of genes critical for cancer cell survival and proliferation. Constitutively active STAT3 signaling is known to upregulate the expression of various anti-apoptotic proteins, cell cycle regulators, and factors involved in angiogenesis. scientificarchives.comspandidos-publications.com
Research in gastric cancer cells has demonstrated that this compound treatment leads to the downregulation of key STAT3-regulated anti-apoptotic proteins. snu.ac.kr This modulation of gene expression translates into significant cellular effects, including the induction of apoptosis (programmed cell death). snu.ac.kr The decrease in these survival proteins cripples the cancer cells' ability to evade apoptosis, leading to cell death and a reduction in tumor growth.
Table 1: Effect of this compound on STAT3-Regulated Gene Products in Gastric Cancer Cells
| Gene Product | Protein Family/Function | Effect of this compound Treatment | Reference |
| Mcl-1 | Bcl-2 family (Anti-apoptotic) | Decreased Expression | snu.ac.kr |
| Bcl-xL | Bcl-2 family (Anti-apoptotic) | Decreased Expression | snu.ac.kr |
| Survivin | Inhibitor of apoptosis (IAP) family | Decreased Expression | snu.ac.kr |
Table 2: Cellular Outcomes of this compound-Mediated STAT3 Inhibition
| Cellular Process | Observation | Mechanism | Reference |
| Apoptosis | Induced in gastric cancer cells | Activation of caspase-3 and cleavage of PARP | snu.ac.kr |
| Cell Proliferation | Inhibited in gastric cancer cells | Downregulation of survival proteins | snu.ac.kr |
Preclinical Efficacy and Cellular Impact of Opb 31121
In Vitro Investigations in Cancer Cell Lines
In vitro studies using diverse cancer cell lines have been instrumental in characterizing the cellular impact of OPB-31121. These investigations have provided insights into its anti-proliferative effects, ability to induce apoptosis and modulate the cell cycle, its specific activity against cells driven by STAT-addictive oncokinases, and its potential for synergistic activity with conventional chemotherapies.
Anti-proliferative Effects Across Diverse Cancer Phenotypes
This compound has shown potent anti-proliferative effects across a spectrum of cancer cell lines, encompassing both hematological malignancies and solid tumors.
This compound has demonstrated strong growth inhibitory effects in a wide range of hematopoietic malignant cells nih.govabmole.comashpublications.org. It has been reported to be particularly effective against multiple myeloma, Burkitt lymphoma, and certain types of leukemia nih.govprobechem.commdpi.comabmole.commdpi.com. Studies involving 35 hematopoietic cell lines indicated that this compound had an IC₅₀ value of ≤ 10 nM in 57% of these lines nih.govabmole.com. Multiple myeloma, Burkitt's lymphoma, and chronic myeloid leukemia (CML) cell lines appeared to be generally sensitive to the compound nih.gov.
Beyond hematological cancers, this compound has also exhibited anti-proliferative activity in solid tumor cell lines. Preclinical studies have shown a potent growth inhibition effect against gastric cancer cells nih.govresearchgate.netsnu.ac.kr. In gastric cancer cell lines such as SNU-484 and SNU-1, this compound demonstrated growth inhibition in the low nanomolar range, with IC₅₀ values of 5.61 nmol/L and 14.6 nmol/L, respectively snu.ac.kr. This compound has also been tested in prostate cancer cell lines, including LNCaP and DU145, representing androgen-dependent and castration-resistant prostate cancer. It effectively inhibited the proliferation of these cells with IC₅₀ values in the nanomolar range (18 nM for LNCaP and 25 nM for DU145) core.ac.uk.
Hematological Malignancies (e.g., Acute Myeloid Leukemia, Chronic Myeloid Leukemia, Multiple Myeloma, Burkitt Lymphoma)
Induction of Apoptosis and Cell Cycle Modulation by this compound
This compound has been shown to induce apoptosis and modulate the cell cycle in cancer cells. In gastric cancer cells, this compound treatment led to the induction of apoptosis and accumulation of cells in the sub-G1 phase, indicative of apoptotic cell death snu.ac.kr. The compound inhibited the expression of antiapoptotic proteins abmole.comsnu.ac.kr. STAT3 activation is known to contribute to malignancy by preventing apoptosis and mediating chemoresistance via increased expression of anti-apoptotic genes such as Bcl-XL and Mcl-2, as well as survivin scielo.brspandidos-publications.com. By inhibiting STAT3, this compound contributes to the downregulation of these survival signals.
Effects on Cancer Cells Driven by STAT-Addictive Oncokinases (e.g., BCR-ABL, FLT3/ITD, JAK2 V617F)
A key finding in the preclinical evaluation of this compound is its particular effectiveness against cancer cells driven by "STAT-addictive oncokinases" (SAOs), including BCR-ABL, FLT3/ITD, and JAK2 V617F mutations nih.govprobechem.commdpi.comashpublications.orgabmole.commdpi.com. These oncokinases rely heavily on aberrant STAT3 and/or STAT5 signaling for their oncogenic functions nih.govmdpi.com. This compound strongly inhibited STAT3 and STAT5 phosphorylation in myeloid leukemia cell lines expressing these oncokinases ashpublications.orgmdpi.com. This selective inhibition of STAT phosphorylation, without inhibiting the upstream kinases themselves, highlights a potential advantage of this compound in targeting the downstream signaling dependency of these oncokinases nih.govmdpi.comashpublications.org.
Synergistic Activity of this compound with Conventional Chemotherapeutic Agents (e.g., 5-fluorouracil (B62378), Cisplatin (B142131), Cytarabine)
Preclinical studies have indicated that this compound can exhibit synergistic activity when combined with conventional chemotherapeutic agents. In gastric cancer cell lines, this compound showed synergistic activity in combination with 5-fluorouracil (5-FU) and cisplatin abmole.comnih.govsnu.ac.kr. The combination treatment resulted in enhanced growth inhibition compared to either agent alone snu.ac.kr. While the provided snippets specifically mention synergy with 5-FU and cisplatin in gastric cancer, the concept of STAT3 inhibition enhancing the activity of chemotherapy drugs has been noted in leukemia and gastric cancer models more broadly mdpi.comresearchgate.net.
Table 1: Summary of this compound's In Vitro Anti-proliferative Effects
| Cancer Type | Cell Lines Tested (Examples) | Key Findings on Proliferation Inhibition | Relevant Citations |
| Hematological Malignies | Multiple Myeloma, Burkitt Lymphoma, Leukemia | Strong growth inhibition (IC₅₀ ≤ 10 nM in 57% of tested lines); particularly effective against SAO-positive cells. | nih.govprobechem.comabmole.comashpublications.orgmdpi.com |
| Gastric Cancer | SNU-484, SNU-1 | Potent growth inhibition in low nanomolar range (e.g., 5.61 nM in SNU-484). | nih.govresearchgate.netsnu.ac.kr |
| Prostate Cancer | LNCaP, DU145 | Potent inhibition of proliferation in nanomolar range (18 nM and 25 nM). | core.ac.uk |
Table 2: Synergistic Activity of this compound with Chemotherapy in Gastric Cancer Cells
| Combination Therapy | Observed Effect | Relevant Citations |
| This compound + 5-fluorouracil (5-FU) | Synergistic activity | abmole.comnih.govsnu.ac.kr |
| This compound + Cisplatin | Synergistic activity | abmole.comnih.govsnu.ac.kr |
Assessment of Selective Toxicity for Neoplastic Cells versus Normal Hematopoietic Progenitors
Preclinical investigations into this compound have included assessments of its selective toxicity, a critical aspect for potential therapeutic agents. Studies have indicated that this compound demonstrates significant growth inhibition in various hematopoietic malignant cells nih.govresearchgate.netnih.govprobechem.com. Crucially, research utilizing an immunodeficient mouse transplantation system demonstrated the safety of this compound for normal human cord blood cells nih.govnih.gov. This suggests a degree of selectivity in its action, targeting neoplastic cells while sparing normal hematopoietic progenitors researchgate.netnih.gov. The lack of inhibition of upstream kinases by this compound is proposed as a factor contributing to its safety profile in normal human blood cells researchgate.netnih.govnih.gov.
In Vivo Studies in Preclinical Animal Models
In vivo studies using preclinical animal models have been instrumental in evaluating the antitumor efficacy of this compound. These models provide insights into the compound's effects on tumor growth, volume, and specific cancer cell populations within a living system.
Inhibition of Tumor Growth in Xenograft Models
This compound has demonstrated the ability to inhibit tumor growth in various xenograft models. Studies have shown that the compound slows the growth of primary leukemia xenograft tumors in mice nih.govresearchgate.netmdpi.com. Furthermore, it has exhibited significant antitumor effects in human leukemia cells transplanted into immunodeficient mice nih.gov. Beyond hematopoietic malignancies, this compound has also been shown to reduce proliferation in gastric cancer cells and in a gastric cancer xenograft model researchgate.netmdpi.comresearchgate.netmdpi.com. Additionally, studies involving immunodeficient mice transplanted with hepatocellular carcinoma (HCC) cells (Huh-7 or HepG2) showed that oral administration of this compound significantly inhibited HCC growth in these murine models researchgate.net. The compound has also shown efficacy against SNU484 gastric cancer xenograft tumors in mice researchgate.netmdpi.com. Preclinical studies have indicated that this compound can enhance the activities of chemotherapy drugs in leukemia and gastric cancer models researchgate.netmdpi.com.
Impact on Tumor Volume and Progression in Murine Models
The impact of this compound on tumor volume and progression has been evaluated in murine models. Oral administration of this compound suppressed the growth of subcutaneous tumors derived from HEL cells significantly in mice, with a corresponding strong inhibition of STAT3 phosphorylation within the tumors nih.govresearchgate.net. Investigations using this compound-sensitive cell lines, including myeloma and STAT-addictive oncokinase-positive leukemia cell lines, also demonstrated significant tumor growth suppression or even regression in some cases nih.govresearchgate.net. For instance, approximately 25% of mice showed tumor regression when examined 21 days after administration in one study researchgate.net. In murine models of HCC, this compound effectively suppressed tumor growth researchgate.net.
Data on Tumor Growth Suppression in a Murine Xenograft Model (Illustrative based on search results):
| Cell Line Inoculated | Animal Model | Administration Route | Observed Effect on Tumor Growth |
| HEL cells | SCID mice | Oral | Significant suppression, dose-dependent nih.govresearchgate.net |
| Primary human leukemia cells | Immunodeficient mice | Not specified (in vivo) | Significant antitumor effect nih.gov |
| SNU484 gastric cancer cells | Mice | Not specified (in vivo) | Slowed growth researchgate.netmdpi.com |
| Huh-7 or HepG2 HCC cells | Immunodeficient mice | Oral | Significantly inhibited growth researchgate.net |
| Myeloma cell lines | Mice | Not specified (in vivo) | Significant suppression or regression nih.gov |
| SAO-positive leukemia cell lines | Mice | Not specified (in vivo) | Significant suppression or regression nih.gov |
Efficacy of this compound in Suppressing Quiescent Cancer Cell Populations
While the provided search results discuss this compound's effects on various cancer cells and tumor models, direct, detailed information specifically on its efficacy in suppressing quiescent cancer cell populations is limited within these snippets. Some sources touch upon cancer stem cells and their role in drug resistance and relapse, and mention that cancer stem cells can be quiescent scispace.comresearchgate.netscienceopen.com. This compound's activity against leukemia-initiating cells (discussed in 3.2.4) might indirectly relate to quiescent populations, as initiating cells can reside in a quiescent state. However, the provided information does not offer specific experimental data or detailed findings focused solely on the impact of this compound on quiescent cancer cell populations as a distinct entity.
Exploration of this compound Effects on Leukemia-Initiating Cells
This compound has shown significant antitumor effects on leukemia, including primary human leukemia cells and various hematopoietic malignant cell lines nih.govresearchgate.netnih.govprobechem.comnih.govspandidos-publications.com. Its effectiveness has been particularly noted against leukemias harboring STAT-addictive oncokinases such as BCR-ABL, FLT3/ITD, and JAK2 V617F nih.govnih.govprobechem.comnih.gov. These oncokinases have their oncogenicities dependent on STAT3/5 signaling, which this compound inhibits nih.govprobechem.comnih.gov. Preclinical studies have shown that this compound induced significant growth inhibition in a wide range of hematopoietic malignant cells nih.gov. While the term "leukemia-initiating cells" is not extensively detailed in the provided snippets concerning this compound, the compound's demonstrated efficacy against primary human leukemia cells and its activity in PDX models of ALL, CML, and AML suggest potential effects on the cell populations responsible for initiating and maintaining the leukemia, which can include leukemia-initiating cells nih.govresearchgate.net.
Comparative Analysis of Opb 31121 with Other Stat3 Inhibitors
Distinction of OPB-31121's Binding Mode from Other STAT3 Inhibitors (e.g., S3I.201, STA-21, Stattic, Cryptotanshinone)
This compound is characterized by its high-affinity binding to the SH2 domain of STAT3. researchgate.netcore.ac.uk Computational docking and molecular dynamics simulations have shown that this compound interacts with a distinct pocket within the STAT3 SH2 domain. core.ac.uk Crucially, studies indicate that the binding site of this compound does not overlap with the binding sites of other investigated STAT3 inhibitors. researchgate.netcore.ac.uknih.govsigmaaldrich.comgenscript.com
In comparison, other STAT3 inhibitors exhibit different binding characteristics:
S3I-201: Hypothesized to block STAT3 function by binding the SH2 domain and disrupting protein complexation events. nih.govresearchgate.net However, studies suggest S3I-201 may act as a non-selective alkylating agent, modifying multiple cysteine residues on STAT3 (Cys108, Cys259, Cys367, Cys542, and Cys687) and potentially other cellular proteins. nih.govresearchgate.net It is thought to target the SH2 domain, preventing the interaction of the phosphotyrosine residue with it, thereby abrogating DNA binding activity. nih.gov
STA-21: Predicted to bind to the SH2 domain of STAT3, forming hydrogen bonds with residues such as Arg-595, Arg-609, and Ile-634, thus inhibiting dimerization. tvarditherapeutics.comresearchgate.net It is described as a low-molecular-weight compound that inhibits STAT3 dimerization, DNA binding, and nuclear translocation. pnas.org
Stattic: A non-peptidic small molecule that selectively binds the SH2 domain of STAT3, preventing dimerization and thus transcriptional activity, independent of STAT3 phosphorylation status. researchgate.net It inhibits the binding of a tyrosine-phosphorylated peptide motif to the STAT3 SH2 domain. researchgate.netuni-konstanz.de While it shows inhibition of STAT3-DNA binding with recombinant STAT3, its activity in cell-based assays using nuclear extracts is less clear, potentially due to non-specific cysteine alkylation. oncotarget.com Stattic is recognized for its Michael addition reactivity. researchgate.net
Cryptotanshinone: Computational modeling suggests it can bind to the SH2 domain of STAT3, specifically at the site where the Tyr705 residue interacts within the SH2 domain. unimi.itresearchgate.netresearchgate.net It is predicted to form hydrogen bonds with residues like Arg609 and Ile634. unimi.itresearchgate.net Cryptotanshinone has been shown to decrease STAT3 dimerization. researchgate.netresearchgate.netacs.org
This distinction in binding sites suggests that this compound may interact with STAT3 in a unique manner compared to these other inhibitors, potentially leading to different pharmacological profiles. researchgate.netcore.ac.uknih.govsigmaaldrich.comgenscript.com
Comparative Potency and Efficacy in STAT3 Inhibition and Cellular Proliferation
This compound has demonstrated remarkably high affinity for STAT3, with a reported Kd of 10 nM in isothermal titration calorimetry experiments. researchgate.netcore.ac.uknih.govsigmaaldrich.com This affinity is described as being 2-3 orders of magnitude lower (indicating higher affinity) than other STAT3 inhibitors. researchgate.netcore.ac.uknih.govsigmaaldrich.com
Studies comparing the potency of this compound with other STAT3 inhibitors in terms of inhibiting STAT3 phosphorylation, cancer cell proliferation, and clonogenicity have observed a similar ranking that correlates with binding affinity. researchgate.netnih.govsigmaaldrich.com This suggests that the high affinity of this compound for the STAT3 SH2 domain contributes to its potent cellular effects. researchgate.netcore.ac.uknih.govsigmaaldrich.comgenscript.com
Quantitative data on the comparative potency (e.g., IC50 values for STAT3 inhibition or cell proliferation) against the specific panel of inhibitors (S3I.201, STA-21, Stattic, Cryptotanshinone) alongside this compound is not consistently available across single studies in the provided search results to compile a direct comparative table for all listed compounds. However, some individual comparisons and reported potencies for the other inhibitors include:
S3I-201: Shows potent inhibition of STAT3 DNA-binding activity with an IC50 of 86 ± 33 μM in cell-free assays. selleckchem.compnas.orgabcam.com Its activity against STAT1 and STAT5 is reported as low. selleckchem.compnas.orgabcam.com Inhibition of STAT3 in cell lines typically occurs at concentrations from 50 to 100 µM. selleckchem.comfrontiersin.org
Cryptotanshinone: Inhibited STAT3 activity in HCT-116 colon cancer cells with an IC50 of 4.6 μM. unimi.it It is reported to inhibit STAT3 of cell lines at typical concentrations from 5 to 50 μM. frontiersin.org
Stattic: Inhibited STAT3-DNA binding with an IC50 of 1.27 ± 0.38μM in a DNA-binding ELISA using recombinant STAT3. oncotarget.com Its EC50 for cell viability in an MTT assay was reported as 0.29 ± 0.09μM. oncotarget.com
While direct head-to-head comparisons of this compound with all these compounds in the same study for specific cellular assays are not extensively detailed in the provided snippets, the consistently reported low nanomolar Kd for this compound researchgate.netcore.ac.uknih.govsigmaaldrich.com and the observation of a similar ranking in potency for cellular effects researchgate.netnih.govsigmaaldrich.com suggest this compound possesses high potency.
Advantages of Direct STAT3 Inhibition by this compound over Upstream Kinase Inhibitors
STAT3 activation is often mediated by upstream tyrosine kinases, such as Janus kinases (JAKs) and Src family kinases, which phosphorylate STAT3 at Tyr705, leading to dimerization and nuclear translocation. unimi.itnih.gov Inhibitors targeting these upstream kinases can indirectly affect STAT3 signaling.
This compound, as a direct inhibitor targeting the STAT3 SH2 domain, offers potential advantages over inhibiting upstream kinases. By directly binding to STAT3, this compound can potentially inhibit STAT3 activation and function regardless of the specific upstream kinase responsible for its phosphorylation. This is particularly relevant in cancers where multiple kinases might contribute to STAT3 activation or where compensatory activation of other pathways might occur upon kinase inhibition.
Furthermore, inhibiting upstream kinases can have broader effects on other signaling pathways that are also regulated by these kinases, potentially leading to off-target effects. nih.gov Direct inhibition of STAT3 by compounds like this compound is hypothesized to offer greater selectivity by specifically targeting STAT3 itself, thus potentially minimizing off-target effects associated with inhibiting upstream kinases. researchgate.net Studies have indicated that this compound does not inhibit STAT upstream kinases. researchgate.net
Comparison with Structurally Related Compounds (e.g., OPB-51602, OPB-111077)
This compound, OPB-51602, and OPB-111077 are described as orally bioavailable STAT3 inhibitors developed by Otsuka Pharmaceutical Company. mdpi.compatsnap.com These compounds share structural similarities and a common mechanism of action targeting the STAT3 SH2 domain. nih.govmdpi.compatsnap.commdpi.com
Shared Mechanisms and Binding Characteristics
All three compounds, this compound, OPB-51602, and OPB-111077, are reported to bind with high affinity to the SH2 domain of STAT3. researchgate.netmdpi.compatsnap.com Molecular and computational modeling studies indicate a high affinity binding with a Kd of 10 nM for these compounds to the STAT3 SH2 domain. researchgate.netmdpi.com This shared mechanism of directly targeting the SH2 domain is intended to inhibit STAT3 phosphorylation, dimerization, and subsequent nuclear translocation and DNA binding. mdpi.compatsnap.com They belong to a class of inhibitors that affect both the nuclear and potentially mitochondrial functions of STAT3. mdpi.com
Differentiating Features in Preclinical Activity
While sharing a core mechanism, these related compounds may exhibit differentiating features in their preclinical activity.
This compound: Preclinical studies have shown that this compound inhibits STAT3 DNA binding and enhances the activities of chemotherapy drugs in leukemia and gastric cancer models. mdpi.com It has also been shown to slow the growth of primary leukemia and SNU484 gastric cancer xenograft tumors in mice. mdpi.com
OPB-51602: Demonstrates growth inhibition against xenograft tumors in preclinical models. mdpi.com OPB-51602 has been shown to directly bind to the STAT3 SH2 domain, inducing the formation of STAT3-containing protein aggregates that can lead to functional depletion of STAT3 from cells. nih.gov It has also been found to inhibit complex I activity in mitochondria, leading to increased ROS production and cell death, suggesting a role in targeting mitochondrial STAT3 function. nih.govresearchgate.netpnas.org
OPB-111077: A novel derivative that shares the mechanism of action with OPB-51602 and this compound. mdpi.com It has shown promising anticancer activity in preclinical models. drugbank.comresearchgate.net OPB-111077 has also been noted to block pSer727 phosphorylation of STAT3 and affect mitochondrial function, similar to OPB-51602. mdpi.com
Although these compounds share the common goal of inhibiting STAT3 via the SH2 domain, the specific structural nuances between them may lead to differences in their precise binding interactions, cellular uptake, metabolism, and potential off-target effects, which could manifest as variations in their preclinical efficacy and toxicity profiles. For instance, the observed effect of OPB-51602 on mitochondrial complex I highlights a potential differentiating mechanism beyond just inhibiting nuclear STAT3 transcriptional activity. nih.govresearchgate.netpnas.org
Here is a data table summarizing some of the comparative information:
Discovery and Preclinical Development Trajectory of Opb 31121
Initial Identification from Antifibrotic Compound Libraries
The genesis of OPB-31121 can be traced back to a screening process involving compound libraries originally assembled for their antifibrotic properties. nih.govoncotarget.come-crt.org During this screening, this compound was identified based on its ability to inhibit STAT3. This initial discovery from an unexpected source highlights the value of screening diverse chemical libraries for novel biological activities.
Early Stage Lead Optimization and Compound Refinement
Following its initial identification, this compound underwent early-stage lead optimization and refinement. This crucial phase in drug discovery involves modifying the chemical structure of a promising compound (a "hit" or "lead") to enhance its desirable pharmacological attributes, such as potency, selectivity, and metabolic stability, while minimizing undesirable characteristics. biobide.comupmbiomedicals.com Although detailed accounts of the specific chemical modifications performed during the early optimization of this compound are not extensively documented in the provided information, the progression of this compound to preclinical studies indicates that a process of compound refinement was successfully undertaken. Preclinical investigations revealed that this compound possessed potent inhibitory effects on the growth of gastric cancer cells and demonstrated synergistic activity when combined with cytotoxic chemotherapeutic agents. e-crt.org These findings were instrumental in supporting the continued development of this compound and its eventual transition to clinical evaluation. nih.gove-crt.org
Positioning of this compound as a First-in-Class Direct STAT3 Inhibitor
This compound is distinguished by its classification as a first-in-class inhibitor targeting STAT3 signaling directly. A key characteristic that sets this compound apart is its lack of significant inhibitory effect on the activity of kinases or receptors that are commonly targeted in cancer therapy. nih.gove-crt.org Instead, its mechanism of action involves the direct inhibition of STAT3 phosphorylation, without affecting upstream kinases such as those in the Janus kinase (JAK) family. ashpublications.orgdcchemicals.com
Studies utilizing molecular and computational modeling have indicated that this compound binds with high affinity to the SH2 domain of the STAT3 protein. researchgate.netmdpi.com The interaction with the SH2 domain is critical for the dimerization and subsequent activation of STAT3. oncotarget.comd-nb.info Preclinical studies have further shown that this compound effectively inhibits the binding of STAT3 to DNA. researchgate.netmdpi.com This direct mode of action on STAT3 differentiates it from compounds that modulate STAT3 activity indirectly through upstream signaling components. nih.gove-crt.orgashpublications.org
Preclinical data highlighted the significant antitumor potential of this compound. nih.gove-crt.orgcore.ac.uk It demonstrated potent growth suppression in a variety of hematopoietic malignant cell lines. This included cell lines characterized by mutations in JAK2 or FLT3, as well as those from chronic myeloid leukemia and myeloma, where STAT3 is constitutively activated by signaling originating from oncoproteins or oncogenic autocrine loops. ashpublications.orgdcchemicals.com Furthermore, this compound exhibited notable antitumor effects in immunodeficient mouse models engrafted with primary human leukemia cells and gastric cancer xenografts. oncotarget.commdpi.com
The table below summarizes some of the key preclinical findings related to this compound's activity:
| Target/Activity | Finding | Source |
| STAT3 SH2 domain binding (Kd) | 10 nM | dcchemicals.comresearchgate.netmdpi.com |
| STAT3 phosphorylation inhibition (IC50) | 18.7 nM | dcchemicals.com |
| Growth inhibition in hematopoietic malignancies | Potent growth suppression (IC50 < 10 nM in certain cell lines) | ashpublications.org |
| Antitumor effect in gastric cancer xenografts | Significant effect demonstrated | oncotarget.commdpi.com |
| Inhibition of STAT3 DNA binding | Demonstrated | researchgate.netmdpi.com |
These preclinical findings collectively underscored the promise of this compound as a direct inhibitor of STAT3 and provided the rationale for its progression into clinical investigation. nih.gove-crt.orgcore.ac.uk
Analytical Methodologies for Opb 31121 Quantification in Research Settings
Application of Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. omicsonline.org For OPB-31121, LC-MS/MS methods have been developed and applied to determine its concentrations in biological samples, such as plasma. nih.gove-crt.org
A typical LC-MS/MS method for this compound quantification involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes protein precipitation, a common technique for removing proteins from biological matrices before LC-MS/MS analysis. Chromatographic separation is typically performed on a reversed-phase column, such as a C18 column, using a mobile phase gradient. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode, monitoring specific mass transitions for this compound and an appropriate internal standard. This approach allows for the selective detection and quantification of this compound even at low concentrations.
Method Validation for this compound in Biological Matrices (e.g., plasma, cell lysates, tissue homogenates)
Validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of the data generated for research and regulatory submissions. omicsonline.orgeuropa.eu Method validation for this compound in biological matrices, such as plasma, follows established guidelines to assess parameters like selectivity, sensitivity, accuracy, precision, recovery, and stability. omicsonline.orgeuropa.euslideshare.netfda.gov
Selectivity is evaluated to ensure that the method can differentiate this compound from endogenous matrix components and other potential interfering substances. europa.eumdpi.com Sensitivity is determined by establishing the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. For this compound, a validated LC-MS/MS method in plasma reported an LLOQ of 1 ng/mL. mdpi.com
Accuracy and precision are assessed by analyzing quality control (QC) samples prepared at different concentration levels within the expected range of study samples. omicsonline.orgeuropa.euslideshare.net These parameters are evaluated both within a single analytical run (within-run precision and accuracy) and across multiple runs conducted on different days (between-run precision and accuracy). e-b-f.eu Recovery, or extraction efficiency, is determined to assess the efficiency of the sample preparation method in extracting the analyte from the biological matrix. omicsonline.orgmdpi.com Matrix effects are also evaluated to ensure that the biological matrix does not significantly influence the ionization of the analyte or internal standard. mdpi.come-b-f.eu
Stability of this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, long-term storage at low temperatures) and during sample processing is also assessed during method validation.
While specific detailed validation data for this compound in matrices other than plasma (like cell lysates or tissue homogenates) were not extensively detailed in the search results, the principles of bioanalytical method validation using LC-MS/MS are generally applicable across different biological matrices. europa.euslideshare.netfda.gov Methods for quantifying compounds in tissue homogenates and cell lysates using LC-MS/MS have been reported for other analytes, following similar validation principles. mdpi.commdpi.comnih.gov
Utilization in Preclinical Pharmacodynamic and Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies
Validated analytical methods for this compound are essential for conducting preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for establishing PK/PD correlations. PK studies involve measuring the concentration of this compound in biological fluids (like plasma) and tissues over time to understand its absorption, distribution, metabolism, and excretion in animal models. nih.gove-crt.orgnih.govascopubs.org PD studies assess the biological effects of this compound, such as its impact on STAT3 phosphorylation or tumor growth in preclinical models. researchgate.netpreprints.org
By quantifying this compound concentrations in samples collected from preclinical studies, researchers can correlate drug exposure levels with observed pharmacological effects. This helps to understand the relationship between the amount of drug in the body and the magnitude of its effect. For instance, plasma concentration-time profiles obtained using LC-MS/MS are used to calculate key pharmacokinetic parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the concentration-time curve (AUC). e-crt.orgnih.govascopubs.org These parameters can then be correlated with pharmacodynamic markers or antitumor activity observed in preclinical models. researchgate.netpreprints.org
Studies involving this compound have utilized LC-MS/MS for PK analysis in preclinical settings. researchgate.net For example, plasma concentrations have been measured at various time points post-administration to characterize its pharmacokinetic profile. nih.gove-crt.org This quantitative data is crucial for understanding how this compound behaves in vivo and for informing the design of further preclinical and clinical investigations.
Here is an example of how pharmacokinetic data might be presented (illustrative based on search findings):
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 1 | [Data from search results] | [Data from search results] |
| 2 | [Data from search results] | [Data from search results] |
| 4 | [Data from search results] | [Data from search results] |
| 6 | [Data from search results] | [Data from search results] |
| 8 | [Data from search results] | [Data from search results] |
| 12 | [Data from search results] | [Data from search results] |
| 24 | [Data from search results] | [Data from search results] |
The integration of quantitative data from validated analytical methods with pharmacodynamic endpoints is vital for establishing meaningful PK/PD relationships, which are instrumental in predicting efficacy and guiding dose selection in drug development.
Advanced Research Directions and Future Prospects for Opb 31121
Elucidation of Potential Novel Molecular Targets and Off-Target Effects Beyond Canonical STAT3 Signaling
While OPB-31121 is recognized as a STAT3 inhibitor, its precise mechanism and potential for off-target effects remain areas of active investigation. researchgate.netscientificarchives.com Computational docking and molecular dynamics simulations have shown that this compound binds with high affinity to the SH2 domain of STAT3, a critical step for its dimerization and subsequent activation. researchgate.net Interestingly, the binding site of this compound on the SH2 domain does not appear to overlap with that of other known STAT3 inhibitors. researchgate.net This unique binding mode may contribute to its high affinity and efficacy. researchgate.net
However, there are indications that the effects of this compound may extend beyond direct STAT3 inhibition. Some studies suggest that this compound might also function as an upstream inhibitor, with reports indicating it can downregulate the expression of Janus kinase 2 (JAK2) and glycoprotein (B1211001) 130 (gp130), and disrupt JAK2 phosphorylation in gastric cancer cells. scientificarchives.comdovepress.com This suggests a broader impact on the JAK/STAT signaling cascade than initially understood. dovepress.com
Concerns regarding off-target effects and associated toxicities have been noted. patsnap.comscielo.br The shared structural homology among STAT proteins presents a challenge in achieving high selectivity for STAT3, potentially leading to the inhibition of other STAT family members like STAT1 or STAT5. patsnap.com Such off-target activities could contribute to adverse effects. patsnap.com Furthermore, some STAT3 inhibitors have been shown to cause mitochondrial dysfunction, which, while contributing to cancer cell death, could also impact healthy cells. guidetopharmacology.orgmdpi.com
Investigation of Acquired Resistance Mechanisms to this compound in Preclinical Models
A significant hurdle in cancer therapy is the development of drug resistance, which can be either intrinsic or acquired. crownbio.com In the context of this compound, understanding the mechanisms by which cancer cells develop resistance is crucial for its future clinical application. Preclinical studies have shown that while this compound can initially inhibit tumor growth, its efficacy can be limited by the emergence of resistance. mdpi.com
The mechanisms of resistance to STAT3 inhibitors are multifaceted. crownbio.com One potential mechanism is the activation of alternative signaling pathways that can bypass the need for STAT3. dovepress.com For instance, resistance to anti-EGFR agents has been linked to the activation of the JAK2/STAT3 pathway, suggesting a complex interplay between different signaling networks. dovepress.com The development of resistance can also be influenced by the tumor microenvironment and the inherent heterogeneity of tumor cell populations. crownbio.com Further preclinical research using models of acquired resistance is necessary to elucidate the specific molecular changes that confer resistance to this compound.
Strategies for Enhancing Preclinical Efficacy, Specificity, and Bioavailability of this compound
Improving the therapeutic index of this compound is a key objective for future research. Strategies to enhance its efficacy, specificity, and bioavailability are being explored.
| Strategy | Approach | Rationale |
| Structural Modifications | Structure-based drug design and computational screening. | To develop derivatives with improved potency, higher selectivity for the STAT3 SH2 domain, and reduced off-target effects. patsnap.com |
| Novel Delivery Systems | Encapsulation in nanoparticle-based carriers. | To improve bioavailability, targeted delivery to tumor tissues, and potentially reduce systemic toxicity. |
| Combination Therapies | Co-administration with other anticancer agents. | To achieve synergistic effects, overcome resistance, and target multiple oncogenic pathways simultaneously. mdpi.com |
Advancements in computational modeling can aid in the design of more potent and selective inhibitors by targeting unique allosteric sites on STAT proteins. patsnap.com Furthermore, developing a deeper understanding of the pharmacokinetic properties of this compound is essential to optimize its delivery and maintain effective concentrations at the tumor site while minimizing systemic exposure. scielo.br
Development and Characterization of Novel Derivative Compounds of this compound (e.g., OPB-111077)
The development of derivative compounds represents a promising strategy to overcome the limitations of parent molecules. Otsuka Pharmaceutical has developed several small-molecule inhibitors, including OPB-111077, which is a novel derivative of this compound and OPB-51602. researchgate.netpatsnap.com These compounds also target the SH2 domain of STAT3 to inhibit its phosphorylation and dimerization. patsnap.com
OPB-111077 was developed to improve upon the safety and tolerability profile of its predecessors. aacrjournals.org While this compound was associated with dose-limiting toxicities, Phase I evaluation of OPB-111077 demonstrated better tolerability. aacrjournals.orgnih.gov However, the antitumor activity observed with OPB-111077 has been described as modest, indicating a need for further optimization. aacrjournals.orgnih.gov The continued development and characterization of such derivatives are crucial for identifying candidates with an optimal balance of efficacy and safety. scientificarchives.com
Exploration of Combination Therapies with this compound in Preclinical Therapeutic Strategies
The future of STAT3 inhibition in cancer therapy likely lies in combination with other treatments. mdpi.com Preclinical studies have already demonstrated the potential for synergistic activity when this compound is combined with cytotoxic chemotherapeutic agents in gastric cancer models. nih.gov
Blocking STAT3 signaling can enhance the efficacy of other targeted therapies and immunotherapies. mdpi.com For example, combining STAT3 inhibitors with agents that target the epidermal growth factor receptor (EGFR) or other dysregulated transcription factors could produce synergistic antitumor effects. mdpi.com Furthermore, since STAT3 plays a role in creating an immunosuppressive tumor microenvironment, its inhibition could resensitize tumors to immune checkpoint inhibitors. mdpi.comaacrjournals.org Preclinical studies exploring combinations of this compound with various classes of anticancer drugs are essential to identify the most effective therapeutic strategies for specific cancer types.
Q & A
Q. What is the molecular mechanism by which OPB-31121 inhibits STAT3 signaling in cancer cells?
this compound directly binds to the SH2 domain of STAT3, preventing its dimerization and nuclear translocation. Unlike other SH2 inhibitors, it uniquely suppresses phosphorylation at both Tyr705 and Ser727 residues, critical for STAT3 activation. This dual inhibition disrupts downstream transcriptional regulation of pro-survival genes (e.g., Bcl-2, cyclin D1) and induces apoptosis. Experimental validation includes surface plasmon resonance (SPR) assays showing a dissociation constant (Kd) of 10 nM for STAT3 binding .
Q. How do in vitro and xenograft models demonstrate this compound's antitumor effects in gastric cancer?
In gastric cancer cell lines, this compound reduces proliferation (IC₅₀ ≈ 0.5–1.0 μM) by downregulating JAK2 and gp130 expression, inhibiting JAK2/STAT3 phosphorylation, and suppressing anti-apoptotic proteins like Mcl-1. Synergy with 5-fluorouracil and cisplatin is observed via combinatorial index (CI) analysis. In xenografts, daily oral dosing (50–100 mg/kg) reduces tumor volume by 60–70% compared to controls, validated by immunohistochemistry showing reduced Ki-67 and increased cleaved caspase-3 .
Q. What experimental methodologies are used to assess STAT3 pathway inhibition by this compound?
Key techniques include:
- Western blotting : To measure phosphorylation levels of STAT3 (Tyr705/Ser727) and upstream kinases (JAK2).
- Electrophoretic mobility shift assay (EMSA) : Confirms disruption of STAT3-DNA binding.
- Flow cytometry : Quantifies apoptosis via Annexin V/PI staining.
- Luciferase reporter assays : Evaluates STAT3 transcriptional activity in IL-6-stimulated cells .
Advanced Research Questions
Q. How can researchers reconcile this compound's strong preclinical efficacy with limited clinical responses in solid tumors?
Preclinical models showed tumor regression in leukemia and gastric cancer, but phase I trials in solid tumors (e.g., hepatocellular carcinoma) reported only disease stabilization (47% of cases) and dose-limiting neurotoxicity. This discrepancy may arise from:
- Pharmacokinetic challenges : Low bioavailability (<30% in humans vs. >80% in mice) due to rapid hepatic metabolism.
- Tumor heterogeneity : STAT3 addiction varies across cancer types; biomarker stratification (e.g., STAT3 gene amplification) was lacking in early trials.
- Compensatory pathways : Activation of alternative survival signals (e.g., NF-κB) post-STAT3 inhibition .
Q. What computational strategies elucidate this compound's binding mode to STAT3?
Molecular docking and molecular dynamics (MD) simulations (e.g., using GROMACS) identified a unique binding site near the SH2 domain’s S636 and V637 residues. Free energy perturbation (FEP) calculations revealed these residues contribute >60% of binding energy. Experimental validation via alanine-scanning mutagenesis (S636A/V637A) reduced this compound’s inhibitory potency by 8-fold, confirming computational predictions .
Q. What methodological improvements are needed to optimize this compound's clinical translation?
- Pharmacodynamic biomarkers : Incorporate phospho-STAT3 immunohistochemistry in tumor biopsies to confirm target engagement.
- Combination therapies : Co-administration with JAK inhibitors or immune checkpoint blockers to overcome resistance.
- Prodrug development : Address poor solubility (logP = 3.2) via nanoparticle formulation or structural analogs (e.g., OPB-111077, its metabolite with improved tissue retention) .
Q. How do contradictory clinical trial outcomes for this compound inform future STAT3 inhibitor design?
While phase I trials in solid tumors showed limited efficacy, leukemia trials reported partial responses. This highlights:
- Context-dependent activity : STAT3’s role as a “master regulator” is more critical in hematologic malignancies.
- Toxicity management : Neuropathy (observed in 25% of patients at 600 mg/day) necessitates dose optimization or CNS-penetration limits.
- Patient selection : Enrich trials with tumors exhibiting STAT3 pathway hyperactivity (e.g., via RNA-seq or phosphoproteomics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
